2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-
Description
Systematic Classification of Pyrrolidine Carboxamide Derivatives
The target compound belongs to the pyrrolidine carboxamide family, characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine) fused with a carboxamide functional group. Its IUPAC name reflects a hierarchical structural organization:
- Core scaffold : 2-Pyrrolidinecarboxamide, validated by PubChem CID 550774.
- Substituents :
- N,N-dimethyl group at the carboxamide nitrogen
- 4-hydroxy group at the pyrrolidine C4 position
- Complex indole-sulfonyl moiety at the pyrrolidine N1 position
The heterocyclic system falls under Cooperative Patent Classification (CPC) C07D 207/16, which encompasses pyrrolidine derivatives with oxygen atoms directly attached to the heterocycle. The sulfonylindole component classifies it under C07D 209/42 (indoles substituted by sulfonyl groups) and C07D 205/08 (pyrrolidines with substituted hydrocarbon radicals). The stereochemistry (2S,4R) requires classification in C07D 207/34 for optically active pyrrolidines with multiple chiral centers.
Structural Hybridization
The molecule integrates three pharmacophoric domains:
- Pyrrolidine carboxamide core : Serves as a hydrogen-bond donor/acceptor platform through its amide (-CONH-) and hydroxyl (-OH) groups.
- Sulfonylindole system : Provides π-π stacking capability via the indole aromatic system and electron-withdrawing properties through the sulfonyl group.
- Poly-substituted aryl groups : The 2-methoxy-5-methylphenyl and 4-methoxy-2-(trifluoromethoxy)phenyl substituents introduce steric bulk and hydrophobic surface area.
Historical Evolution of Indole-Sulfonyl Hybrid Compounds
The strategic fusion of indole and sulfonyl groups emerged from structure-activity relationship (SAR) studies on kinase inhibitors and antimicrobial agents. Key developmental phases include:
Phase 1: Early Indole Derivatives (Pre-2000)
- Simple indole-3-carboxamides demonstrated moderate serotonin receptor affinity but poor metabolic stability.
Phase 2: Sulfonyl Group Incorporation (2000–2010)
- Introduction of arylsulfonyl groups at the indole N1 position improved target selectivity by occupying hydrophobic enzyme pockets. For example, compound p64 (PMC2517584) achieved 140 nM IC50 against InhA through optimized sulfonyl-phenyl interactions.
Phase 3: Stereochemical Optimization (2010–Present)
- Chiral resolution of racemic mixtures revealed enantiomer-specific bioactivity. In pyrrolidine carboxamides, the (2S,4R) configuration enhanced target binding by 15-fold compared to (2R,4S) diastereomers.
Table 1: Key Milestones in Indole-Sulfonyl Hybrid Development
Pharmacophoric Significance of Polyfunctionalized Heterocyclic Systems
The compound's bioactivity stems from synergistic interactions between its modular components:
Pyrrolidine Carboxamide Domain
- Amide group : Forms hydrogen bonds with catalytic residues (e.g., Tyr158 in InhA).
- 4-Hydroxy group : Serves as a hydrogen bond donor while influencing ring puckering through intramolecular H-bonding.
Sulfonylindole System
- Indole NH : Participates in π-cation interactions with positively charged enzyme pockets.
- Sulfonyl group : Stabilizes binding via dipole interactions and desolvation effects.
Aryl Substituents
- 5-Chloro group : Enhances hydrophobic contact surface area (Cl van der Waals radius: 1.8 Å).
- Trifluoromethoxy group : Provides electron-withdrawing character (σp = 0.35) while resisting oxidative metabolism.
Stereochemical Considerations
The (2S,4R) configuration optimizes spatial alignment of pharmacophores:
- C2-S: Positions the carboxamide for hydrogen bonding with Ser94 (InhA numbering).
- C4-R: Orients the hydroxyl group toward solvent-exposed regions, reducing entropic penalties.
Table 2: Structural Contributions to Target Affinity
Properties
Molecular Formula |
C31H31ClF3N3O8S |
|---|---|
Molecular Weight |
698.1 g/mol |
IUPAC Name |
(2S,4R)-1-[5-chloro-3-(2-methoxy-5-methylphenyl)-1-[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H31ClF3N3O8S/c1-17-6-10-25(45-5)22(12-17)30(37-16-19(39)14-24(37)28(40)36(2)3)21-13-18(32)7-9-23(21)38(29(30)41)47(42,43)27-11-8-20(44-4)15-26(27)46-31(33,34)35/h6-13,15,19,24,39H,14,16H2,1-5H3/t19-,24+,30?/m1/s1 |
InChI Key |
JVCLDONUEFXWIX-SKOIZEAASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5C[C@@H](C[C@H]5C(=O)N(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5CC(CC5C(=O)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
The reaction conditions, including temperature, solvent choice, and reaction time, play a crucial role in determining the yield and purity of the final product. Below is a summary of typical conditions used in various preparation methods:
| Preparation Method | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Acetylation & Reduction | Acetic anhydride, base | ~29% | Low yield due to multi-step complexity |
| Chlorination & Amination | Thionyl chloride, phenethylamine | Varies | Effective for introducing functional groups |
| Direct Coupling | EDCI or HBTU | ~50-80% | High efficiency with suitable substrates |
| Oxalyl Chloride Method | Oxalyl chloride | ~60% | Suitable for electron-rich amines |
Recent Advances in Synthesis
Recent studies have focused on improving the efficiency and yield of synthesizing pyrrolidine carboxamides through innovative approaches:
Microtiter Plate Synthesis : A high-throughput method allows for rapid synthesis and screening of various derivatives, optimizing conditions for specific substitutions on the pyrrolidine ring.
Continuous Flow Synthesis : This technique enhances reaction control and scalability, allowing for improved yields and reduced reaction times compared to traditional batch methods.
Chemical Reactions Analysis
CID 59867865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests that it may interact with specific biological targets, making it a subject of interest in drug discovery.
Key Findings :
- Vasopressin Receptor Antagonism : Research indicates that compounds similar to this one may function as vasopressin receptor antagonists, which can be beneficial in treating conditions like heart failure and hypertension .
- Anticancer Activity : Studies have shown that derivatives of pyrrolidinecarboxamide exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .
Synthetic Methodologies
The synthesis of 2-Pyrrolidinecarboxamide involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored, highlighting the importance of reaction conditions and catalysts.
Synthetic Pathways :
- Starting Materials : Common precursors include chloroindoles and methoxy-substituted phenylsulfonamides.
- Reagents and Conditions : The reactions often require specific bases and solvents to facilitate condensation and cyclization processes.
The biological activity of this compound has been assessed through various assays to evaluate its efficacy against different cell lines.
Case Studies :
- Cell Viability Assays : In vitro studies demonstrated that the compound inhibits cell proliferation in cancer cell lines at micromolar concentrations.
- Mechanistic Studies : Further investigations into its mechanism of action revealed potential pathways involving the modulation of signaling cascades related to cell survival and apoptosis .
Mechanism of Action
The mechanism of action of CID 59867865 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Compound A | SSR126768A | N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide |
|---|---|---|---|
| Molecular Weight | ~700 g/mol (estimated) | 529.42 g/mol | 395.53 g/mol |
| LogP (Predicted) | 4.2 (high lipophilicity) | 3.8 | 5.1 |
| Key Functional Groups | CF3O, SO2, OH | OMe, Cl, pyridine | C12H25, SO2 |
Biological Activity
The compound 2-Pyrrolidinecarboxamide, 1-[5-chloro-2,3-dihydro-3-(2-methoxy-5-methylphenyl)-1-[[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-,(2S,4R)- is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Structural Characteristics
The compound is characterized by multiple functional groups, including:
- Chloro and methoxy groups
- Trifluoromethoxy and sulfonyl moieties
- An indole structure
These features contribute to its diverse biological interactions and potential therapeutic applications.
Anticancer Properties
Research indicates that compounds related to pyrrolidine carboxamides exhibit promising anticancer activities. For instance:
- A study demonstrated that a series of pyrrolidine carboxamide derivatives induced apoptosis in cancer cells through mechanisms similar to established drugs like OSU-2S. Notably, one analogue showed potency comparable to Sorafenib against hepatocellular carcinoma (HCC) cell lines, suggesting a strong potential for clinical application in cancer therapy .
The proposed mechanisms of action for the compound include:
- Apoptosis Induction : Activation of protein kinase C delta (PKCδ) leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cancer cell migration and proliferation.
- Enzyme Modulation : Potential interaction with key enzymes involved in cancer metabolism.
Comparative Biological Activity Table
Case Study on Anticancer Activity
A study focusing on the anticancer properties of pyrrolidine carboxamide derivatives found that certain compounds were effective against various cancer cell lines, including breast (MDA-MB-231), prostate (22Rv1), and lung (A549) cancers. The most effective compound showed an IC50 value indicating significant cytotoxicity against A549 cells .
In Silico Studies
In silico docking studies have been conducted to evaluate the binding affinities of these compounds with specific biological targets. For example, molecular docking revealed that certain derivatives exhibited strong binding to the N-myristoyltransferase enzyme in Plasmodium falciparum, highlighting their potential as antimalarial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
